4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 338751-69-2
VCID: VC2928378
InChI: InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS No.: 338751-69-2

Cat. No.: VC2928378

Molecular Formula: C12H10N2O4

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 338751-69-2

Specification

CAS No. 338751-69-2
Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
IUPAC Name 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid
Standard InChI InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18)
Standard InChI Key MMJGOAVBFGJMFG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O

Introduction

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring with various substituents, including a hydroxyl group at position 4, a methylphenyl group at position 1, and a carboxylic acid group at position 3. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both hydroxyl and carboxylic acid functional groups, which allow for versatile chemical modifications and reactions.

Key Structural Data:

PropertyDescription
Molecular FormulaNot specified in the search results, but typically involves a pyridazine ring with the mentioned substituents.
CAS Number338751-69-2.
SolubilitySoluble in organic solvents; less soluble in water.
Functional GroupsHydroxyl (-OH), carboxylic acid (-COOH), methylphenyl group.

Synthesis

The synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. This reaction is generally conducted in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process. Industrial production often utilizes continuous flow reactors and optimized reaction conditions to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels in the final product.

Applications and Potential Uses

This compound has several applications due to its versatile chemical structure. The presence of hydroxyl and carboxylic acid groups allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science. The compound's ability to form hydrogen bonds with biological macromolecules could influence their activity, potentially leading to biological effects.

Potential Applications:

FieldDescription
Medicinal ChemistryPotential for drug development due to interactions with biological systems.
Materials ScienceVersatile chemical modifications suitable for material synthesis.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound further. These methods provide detailed structural information and help in assessing the purity and chemical properties of the compound.

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